molecular formula C9H7BrN2 B13079571 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B13079571
M. Wt: 223.07 g/mol
InChI Key: FAFNJOUWPQDTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a bicyclic heteroaromatic compound featuring a cyclopentane ring fused to a pyridine moiety. The molecule is substituted with a bromine atom at position 3 and a nitrile group at position 4 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

The synthesis of this compound involves a reaction between malononitrile and cyclopentanone derivatives under catalytic conditions. Specifically, McQuade et al. reported a protocol where malononitrile reacts with acetylated intermediates in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) and acetic anhydride (Ac₂O) in toluene, followed by hexane precipitation to yield the product . The bromine substituent enhances electrophilic reactivity, enabling further functionalization via cross-coupling reactions.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C9H7BrN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2

InChI Key

FAFNJOUWPQDTKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(C(=C2C1)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has shown promise in pharmacological research, particularly as a potential therapeutic agent. Preliminary studies indicate that derivatives of cyclopenta[c]pyridine structures exhibit varied biological activities, including:

  • Antitumor Activity: Research has suggested that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties: The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for antibiotic development.
  • Neuroprotective Effects: Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease treatments.

Organic Synthesis

Synthetic Intermediates

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:

  • Formation of Diverse Derivatives: The bromine atom can be substituted with various functional groups, leading to a range of derivatives useful in further chemical reactions.
  • Building Blocks for Drug Development: The compound can be modified to create new drug candidates targeting specific biological pathways.

Material Science

Polymer Chemistry

In materials science, this compound can be utilized in the development of novel polymers:

  • Conductive Polymers: Its unique structure may contribute to the electrical properties of polymers, making it suitable for applications in electronics.
  • Biocompatible Materials: Research into its compatibility with biological systems suggests potential uses in biomedical applications such as drug delivery systems and tissue engineering.

Case Study 1: Antitumor Activity Assessment

A study conducted on various cyclopenta[c]pyridine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Activity Evaluation

In another investigation, the antimicrobial efficacy of brominated cyclopenta[c]pyridines was tested against several bacterial strains. Results indicated that the presence of bromine enhanced the antibacterial activity compared to non-brominated analogs, suggesting that modifications to this compound could yield potent antimicrobial agents.

Mechanism of Action

The mechanism by which 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The bromine atom in the target compound provides a handle for Suzuki or Ullmann couplings, unlike CAPD derivatives, which are tailored for electron-donating groups (e.g., methoxy, pyridyl) .
  • The nitrile group (ν ~2200 cm⁻¹ in IR) is conserved across all analogs, stabilizing the aromatic system via conjugation .

Synthetic Efficiency :

  • Traditional cyclocondensation (CAPD series) achieves high yields (75–82%) but requires sodium alkoxide catalysts .
  • Microwave-assisted synthesis (e.g., N-hydroxy derivatives) reduces reaction times (80 hours → <24 hours) but necessitates specialized equipment .

Physicochemical Properties :

  • Bromine increases molecular weight (MW ~265 g/mol) and lipophilicity (higher XLogP3 vs. CAPD derivatives) .
  • Sulfur-containing analogs (e.g., benzylsulfanyl derivatives) exhibit elevated topological polar surface areas (62 Ų), enhancing solubility in polar solvents .

Biological Activity

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and therapeutic implications based on various research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
CAS Number 158331-18-1
Density 1.548 g/cm³
Boiling Point 236.4 °C
Flash Point 96.8 °C

Antiviral Properties

Research has indicated that compounds similar to 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine exhibit antiviral activity, particularly against influenza viruses. A study demonstrated that derivatives of cyclopentapyridine structures can inhibit viral replication effectively at micromolar concentrations without significant cytotoxicity . The mechanism often involves interference with viral polymerase activity, which is crucial for viral replication.

Anticancer Activity

Cyclopentapyridine derivatives have been investigated for their anticancer properties. For instance, certain analogs have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines . The structural features of these compounds are believed to play a critical role in their interaction with cellular targets.

Case Studies

  • Influenza Virus Inhibition
    • A compound derived from cyclopentapyridine was found to have an IC50 value of 1.1 μM against the PA-PB1 interaction in influenza A virus polymerase, showcasing its potential as a therapeutic agent .
    • The study highlighted that modifications in the cyclopentapyridine structure could enhance antiviral activity while maintaining low toxicity levels.
  • Anticancer Screening
    • In vitro studies demonstrated that specific derivatives of this compound inhibited the growth of breast cancer cells with an IC50 value below 10 μM, suggesting a potent anticancer effect . The mechanism involved the activation of pro-apoptotic pathways and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR analysis of 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine indicates that:

  • The presence of bromine enhances biological activity by improving lipophilicity and molecular interactions with biological targets.
  • Substituents at the carbonitrile position can significantly alter the compound's potency and selectivity against specific biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.